3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-Benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative characterized by a fused pyrimido[2,1-f]purine core. The molecule features a benzyl group at position 3 and a 4-ethoxyphenyl substituent at position 9, with methyl groups at positions 1 and 5. Its synthesis likely involves multi-step alkylation and cyclization reactions, as seen in structurally related compounds (e.g., bromoethyl intermediates reacted with amines under reflux conditions) .
Properties
IUPAC Name |
3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-4-33-20-12-10-19(11-13-20)28-14-17(2)15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-6-5-7-9-18/h5-13,17H,4,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAZGVDMOFXXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Introduction of Substituents: The benzyl, ethoxyphenyl, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while ethoxyphenyl groups can be introduced via etherification reactions.
Cyclization: The final step involves cyclization to form the fused purine-pyrimidine structure. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Scientific Research Applications
3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine and pyrimidine chemistry.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:
Structural and Functional Analysis
Prop-2-ynyl (compound 24) and ethenyl (compound 22) substituents at position 9 reduce steric bulk compared to the target compound’s 4-ethoxyphenyl, likely altering binding kinetics .
Physical Properties: Higher melting points (e.g., 268–271°C for compound 22) correlate with rigid ethenyl groups, whereas bulkier substituents like benzyl and 4-ethoxyphenyl in the target compound may lower melting points due to disrupted crystal packing . The 5-chloro-2-methylphenyl group in ’s compound increases molecular weight (449.9 vs.
Synthetic Pathways :
- Most analogs (e.g., compounds 22, 24) are synthesized via nucleophilic substitution of bromoethyl intermediates with amines or alkynes under reflux, followed by crystallization . The target compound likely follows a similar protocol, with benzyl and ethoxyphenyl groups introduced via tailored alkylation steps.
Spectroscopic Comparisons :
- IR Spectra : All compounds show strong carbonyl stretches (~1,700 cm⁻¹), but the target compound’s benzyl group may introduce unique C–H bending modes near 740 cm⁻¹ .
- NMR Data : Methyl groups at positions 1 and 3 resonate near δ 3.3–3.5 ppm, while the 4-ethoxyphenyl’s aromatic protons may appear as a multiplet near δ 7.0–7.5 ppm, distinct from the 5-chloro-2-methylphenyl analog’s δ 7.4–7.5 signals .
Research Findings and Implications
- Biological Potential: The target compound’s 4-ethoxyphenyl and benzyl groups position it as a candidate for kinase inhibition (e.g., receptor tyrosine kinases) or antiviral activity, akin to diazepine-based analogs in .
- Optimization Opportunities : Replacing the ethoxy group with a 3,4-dimethoxyphenyl (as in ) could enhance solubility without sacrificing affinity .
Biological Activity
3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine analogs known for their pharmacological properties, including interactions with adenosine receptors and inhibition of monoamine oxidases (MAOs). This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.52 g/mol. The structure features a tetrahydropyrimidine ring fused to a purine skeleton, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects on adenosine receptors and MAO inhibition.
Adenosine Receptor Interactions
The compound has been studied for its ability to interact with different subtypes of adenosine receptors (A1 and A2A). Research indicates that derivatives of tetrahydropyrimidine can act as antagonists at these receptors:
- Affinity for A1 Receptor : Compounds similar to this one have shown high affinity for the A1 receptor subtype. For instance, certain derivatives displayed Ki values in the low nanomolar range (e.g., 13.6 nM) .
- Dual Activity : Some studies have reported compounds with dual antagonistic activity against both A1 and A2A receptors. For example, derivatives with specific substitutions at the purine ring exhibited balanced potency against both receptor types .
Monoamine Oxidase Inhibition
Inhibition of MAO-B is another critical aspect of the biological profile of this compound:
- Inhibition Potency : Research has shown that certain purine derivatives can inhibit MAO-B with IC50 values in the range of hundreds of nanomolar. For instance, a closely related compound exhibited an IC50 value of 508 nM against human MAO-B .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds within the same class as this compound:
- Study on Substituent Effects : A study evaluated various substituted tetrahydropyrazino derivatives and found that modifications at positions N1 and N3 significantly influenced receptor affinity and selectivity. This highlights the importance of structural variations in enhancing biological activity .
- Crystallographic Studies : Crystallographic fragment screening has been employed to elucidate binding interactions at the molecular level. This approach allows for a better understanding of how structural features contribute to biological activity .
Data Table: Biological Activity Summary
| Activity | Target | Measurement | Value (nM) |
|---|---|---|---|
| Adenosine A1 Receptor | Ki | 13.6 | |
| Adenosine A2A Receptor | Ki | 180 | |
| Monoamine Oxidase B | IC50 | 508 |
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for structural fidelity?
The synthesis involves multi-step organic reactions, including alkylation, cyclization, and functional group introduction. Key intermediates include halogenated benzyl precursors (e.g., 3-chlorobenzyl or 4-fluorobenzyl derivatives) and methoxy/ethoxyphenyl intermediates. Friedel-Crafts alkylation and Suzuki-Miyaura coupling are common for introducing aromatic substituents . Purification via recrystallization or chromatography ensures >95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and ring conformations. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities in the tetrahydropyrimido core .
Q. How is initial biological activity screening typically conducted for this compound?
In vitro assays include kinase inhibition profiling (e.g., CDK2, EGFR) and cytotoxicity testing (MTT assays on cancer cell lines like HeLa or MCF-7). Target engagement is validated using surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Advanced Research Questions
Q. What strategies optimize reaction yields and regioselectivity during synthesis?
Design of Experiments (DOE) is critical for optimizing parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating . Regioselectivity is controlled by steric hindrance from the 1,7-dimethyl groups, directing substitutions to the 3-benzyl and 9-aryl positions .
Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy groups) influence bioactivity?
Electron-donating groups (e.g., 4-ethoxyphenyl) enhance π-π stacking with kinase ATP-binding pockets, increasing inhibition potency. Comparative studies using isosteric replacements (e.g., replacing ethoxy with fluorine) show a 2–3-fold reduction in IC₅₀ values, confirmed by molecular docking (AutoDock Vina) .
Q. What methodologies resolve contradictions in biological activity data across studies?
Meta-analyses of dose-response curves (GraphPad Prism) identify assay-specific variables, such as cell line heterogeneity or serum concentration. Orthogonal validation via CRISPR-Cas9 knockout of putative targets (e.g., PI3K/AKT pathway genes) clarifies mechanism-action discrepancies .
Q. How is computational modeling integrated into mechanistic studies?
Molecular dynamics simulations (AMBER, GROMACS) predict binding stability in aqueous environments, while DFT calculations (Gaussian 09) map electron density distributions to explain reactivity patterns. These models guide rational design of derivatives with improved metabolic stability .
Q. What experimental designs address solubility challenges in pharmacokinetic studies?
Co-solvent systems (PEG-400/water) or nanoformulation (liposomal encapsulation) enhance aqueous solubility. LogP values (3.5–4.2, determined via shake-flask method) inform prodrug strategies, such as esterification of the 4-ethoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
